

# GSK9311 in vivo administration route comparison

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: GSK9311**

Cat. No.: S529519

[Get Quote](#)

## GSK9311: Overview and Primary Use

**GSK9311** is described in the literature as a less active analog of the BRPF1 bromodomain inhibitor GSK6853 and is primarily used as a **negative control** in biological studies [1] [2] [3]. One source notes it has 125 to 185-fold reduced potency compared to GSK6853 in cell-free and cell-based assays [3].

## In Vivo Administration Data for GSK6853

While direct data for **GSK9311** is unavailable, the search results provide detailed *in vivo* pharmacokinetic parameters for its parent compound, **GSK6853**, in male CD-1 mice [4]. This information can offer valuable, though indirect, insights.

The table below summarizes the key findings for GSK6853:

| Administration Route | Dose    | Key Pharmacokinetic Parameters                                                                                             |
|----------------------|---------|----------------------------------------------------------------------------------------------------------------------------|
| Intravenous (IV)     | 1 mg/kg | High blood clearance (107 mL/min/kg), moderate volume of distribution (5.5 L/kg), moderate terminal half-life (1.7 h) [4]. |

| Administration Route | Dose    | Key Pharmacokinetic Parameters                                                                                  |
|----------------------|---------|-----------------------------------------------------------------------------------------------------------------|
| Oral (PO)            | 3 mg/kg | Moderate systemic exposure (C <sub>max</sub> ~ 42 ng/mL, T <sub>max</sub> ~ 1.5 h), bioavailability of 22% [4]. |
| Intraperitoneal (IP) | 3 mg/kg | High systemic exposure (C <sub>max</sub> ~ 469 ng/mL, T <sub>max</sub> ~ 0.25 h), bioavailability of 85% [4].   |

Based on this data, the study concluded that the **intraperitoneal (IP) route** was suitable for dosing GSK6853 in pharmacodynamic models, likely due to its high bioavailability and rapid absorption [4].

## Experimental Design and Troubleshooting Guide

The following guide outlines key considerations for planning *in vivo* experiments with **GSK9311**, based on general principles and information from the search results.



Click to download full resolution via product page

## Frequently Asked Questions (FAQs)

- **Why is GSK9311 used in vivo instead of just the active compound?** Using **GSK9311** as a negative control helps confirm that the observed effects of the active probe (GSK6853) are due to specific BRPF1 inhibition and not caused by off-target effects or the experimental setup itself [2] [3].
- **What concentration of GSK9311 should be used in cell-based assays?** Based on the search results, it is recommended to use **GSK9311** at a concentration **no higher than 1  $\mu$ M** in cell-based assays to

minimize the risk of off-target effects [4].

- **Where can I find the active probe, GSK6853?** The active probe, GSK6853, is also commercially available. One supplier's page for **GSK9311** includes a direct link to purchase GSK6853 [3].

## Key Information Gaps and How to Proceed

The most significant limitation is the **absence of directly comparable in vivo pharmacokinetic data for GSK9311 itself**. The available data is for GSK6853, and while informative, the two compounds have different physicochemical and pharmacological properties.

To proceed with your research:

- **Consult the Original Literature:** The primary source for this data is likely the journal article "Bamborough et al (2016) GSK6853, a chemical probe for inhibition of the BRPF1 bromodomain" [5] [2]. A thorough reading of the full text may contain more detailed information on **GSK9311**.
- **Contact Suppliers Directly:** Reach out to the technical support teams of commercial suppliers like Sigma-Aldrich [3] or Tocris [2], as they may have access to additional, unpublished data.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. GSK9311 | BRPF Bromodomain Inhibitor [medchemexpress.com]
2. [tocris.com/products/gsk-9311-hydrochloride\\_6203](http://tocris.com/products/gsk-9311-hydrochloride_6203) [tocris.com]
3. = 98 HPLC 1923851-49-3 GSK 9311 [sigmaaldrich.com]
4. | Epigenetic Reader Domain | CAS 1923851-49-3 | Buy... GSK 9311 [invivochem.com]
5. GSK6853, a Chemical Probe for Inhibition of the BRPF1 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [GSK9311 in vivo administration route comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b529519#gsk9311-in-vivo-administration-route-comparison>]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### **Contact**

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)